A Comprehensive Technical Guide to 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
A Comprehensive Technical Guide to 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, synthesis, potential therapeutic applications, and analytical characterization.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system is a vital pharmacophore in drug discovery, forming the core structure of numerous therapeutic agents.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets.[1] Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer effects.[1][2][3][4] The compound 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol belongs to the benzimidazole-2-thione class, which is known for its diverse biological activities.[1] The introduction of a 4-methoxybenzyl group at the N1 position can significantly influence the compound's physicochemical properties and biological activity.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 352330-22-4 | [5] |
| Molecular Formula | C₁₅H₁₄N₂OS | [5] |
| Molecular Weight | 270.4 g/mol | [5] |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione | [5] |
| Appearance | Solid (form may vary) | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | 1.2 µg/mL at pH 7.4 | [5] |
Synthesis and Purification
Conceptual Synthetic Pathway:
A conceptual workflow for the synthesis.
Detailed Experimental Protocol:
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Dissolution of Starting Material: In a round-bottom flask, dissolve 1H-benzimidazole-2-thiol (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
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Addition of Base: Add a base (1.1-1.5 equivalents), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. The choice of base is critical; stronger bases like NaH may be required for complete deprotonation of the thiol, but milder bases like K₂CO₃ are often sufficient and easier to handle.
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Addition of Alkylating Agent: To the stirred suspension, add 4-methoxybenzyl chloride (1 equivalent) dropwise at room temperature. The methoxybenzyl group is the key substituent being introduced.
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Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) to facilitate the reaction. Progress should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol.
Potential Biological Activities and Therapeutic Applications
The benzimidazole scaffold is a cornerstone in the development of various therapeutic agents.[1][2] Derivatives of benzimidazole-2-thiol have been reported to exhibit a wide array of biological activities.
Potential Therapeutic Areas:
-
Antimicrobial Activity: Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties.[2]
-
Anthelmintic Activity: The benzimidazole core is found in several widely used anthelmintic drugs.[1][3]
-
Anticancer Activity: Some benzimidazole derivatives have shown promise as anticancer agents, potentially through mechanisms like tubulin polymerization inhibition.[3]
-
Antiviral Activity: The structural resemblance to purines allows some benzimidazoles to interfere with viral replication.[4]
-
α-Glucosidase Inhibition: Certain benzimidazole-2-thiol derivatives have been identified as potent inhibitors of α-glucosidase, suggesting potential applications in the management of type 2 diabetes.[7][8]
The specific biological activities of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol would require dedicated in-vitro and in-vivo studies. The 4-methoxybenzyl substituent may enhance its lipophilicity, potentially improving cell membrane permeability and oral bioavailability, which are desirable properties in drug candidates.
Analytical Characterization
Confirming the identity and purity of a synthesized compound is a critical step in chemical research and drug development. A combination of spectroscopic and chromatographic techniques is typically employed.
Standard Analytical Workflow:
A typical workflow for analytical characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzimidazole and the 4-methoxybenzyl groups, as well as the methylene and methoxy protons. The ¹³C NMR would confirm the number and types of carbon atoms present.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational bands would include those for N-H stretching (if tautomerism occurs), C=S (thione), C-O (ether), and aromatic C-H and C=C stretching.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A single, sharp peak in the chromatogram under various conditions is indicative of a high-purity sample.
Conclusion
1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol is a compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established methods, and its structural features suggest a range of possible biological activities that warrant further investigation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and related benzimidazole derivatives.
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